molecular formula C8H11BrClN B591822 (R)-1-(2-Bromophenyl)ethanamine hydrochloride CAS No. 1187931-17-4

(R)-1-(2-Bromophenyl)ethanamine hydrochloride

Cat. No.: B591822
CAS No.: 1187931-17-4
M. Wt: 236.537
InChI Key: MPTGUFFHOKLEFK-FYZOBXCZSA-N
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Description

®-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromophenyl)ethanamine hydrochloride typically involves the bromination of phenylethylamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of ®-1-(2-Bromophenyl)ethanamine hydrochloride may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include imines and nitriles.

    Reduction Reactions: Products include dehalogenated amines.

Scientific Research Applications

®-1-(2-Bromophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Bromophenyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    1-(2-Chlorophenyl)ethanamine hydrochloride: A structurally similar compound with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)ethanamine hydrochloride: Another analog with a fluorine atom.

Uniqueness

®-1-(2-Bromophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-1-(2-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGUFFHOKLEFK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-17-4
Record name (1R)-1-(2-bromophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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